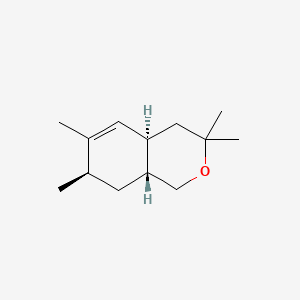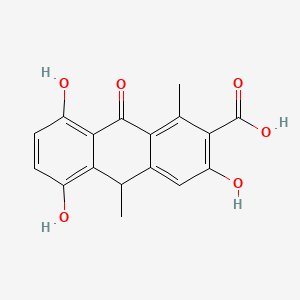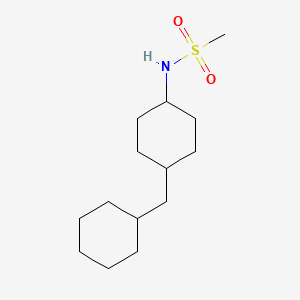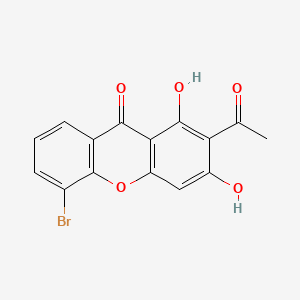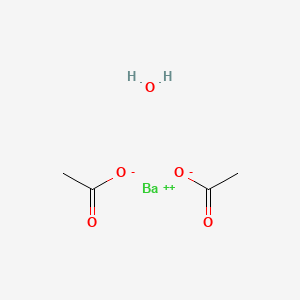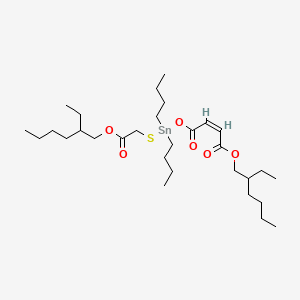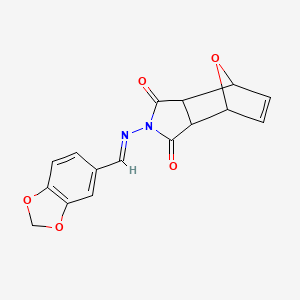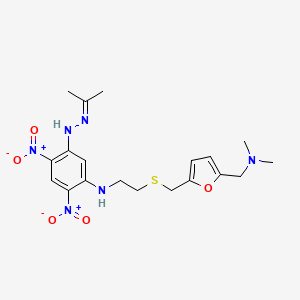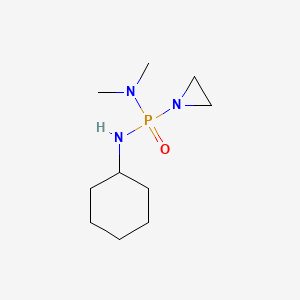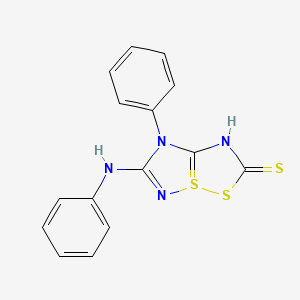
Tetrasodium 4,5-dihydroxy-3,6-bis((4-nitro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrasodium 4,5-dihydroxy-3,6-bis((4-nitro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and indicator in various chemical processes due to its ability to form stable complexes with metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 4,5-dihydroxy-3,6-bis((4-nitro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate typically involves a multi-step process. The initial step includes the diazotization of 4-nitro-2-sulphonatophenylamine, followed by coupling with 4,5-dihydroxy-3,6-bis(phenylazo)naphthalene-2,7-disulphonic acid. The reaction is carried out under acidic conditions to ensure the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and filtration to remove impurities and achieve the desired product quality.
化学反应分析
Types of Reactions
Tetrasodium 4,5-dihydroxy-3,6-bis((4-nitro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulphonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Amines and other reduced forms of the compound.
Substitution: Compounds with different functional groups replacing the sulphonate groups.
科学研究应用
Tetrasodium 4,5-dihydroxy-3,6-bis((4-nitro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations due to its ability to form stable complexes with metal ions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用机制
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo groups and hydroxyl groups in the molecule interact with metal ions, leading to the formation of colored complexes. These interactions are crucial for its use as an indicator and dye.
相似化合物的比较
Similar Compounds
- Tetrasodium 4-amino-5-hydroxy-3,6-bis((4-{[2-(sulfonatooxy)ethyl]phenyl}azo)naphthalene-2,7-disulphonate
- Disodium dihydrogen 4,5-dihydroxy-3,6-bis((4-nitro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
Uniqueness
Tetrasodium 4,5-dihydroxy-3,6-bis((4-nitro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is unique due to its specific structural features, such as the presence of both nitro and sulphonate groups, which contribute to its distinct color properties and reactivity. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in analytical chemistry and industrial applications.
属性
CAS 编号 |
97889-99-1 |
|---|---|
分子式 |
C22H10N6Na4O18S4 |
分子量 |
866.6 g/mol |
IUPAC 名称 |
tetrasodium;4,5-dihydroxy-3,6-bis[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H14N6O18S4.4Na/c29-21-18-9(5-16(49(41,42)43)19(21)25-23-12-3-1-10(27(31)32)7-14(12)47(35,36)37)6-17(50(44,45)46)20(22(18)30)26-24-13-4-2-11(28(33)34)8-15(13)48(38,39)40;;;;/h1-8,29-30H,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46);;;;/q;4*+1/p-4 |
InChI 键 |
SYONHRDCUXRINH-UHFFFAOYSA-J |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


